molecular formula C19H28O11 B1657477 Benzyl gentiobioside CAS No. 56775-64-5

Benzyl gentiobioside

Cat. No. B1657477
CAS RN: 56775-64-5
M. Wt: 432.4 g/mol
InChI Key: LLEMMFPELBNINR-UHFFFAOYSA-N
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Description

Benzyl gentiobioside belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Benzyl gentiobioside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, benzyl gentiobioside is primarily located in the cytoplasm. Outside of the human body, benzyl gentiobioside can be found in garden tomato. This makes benzyl gentiobioside a potential biomarker for the consumption of this food product.

Scientific Research Applications

Glycosides in Cell Cultures

In the study by de Rosa, De Giulio, & Tommonaro (1996), glycosides like gentiobioside and benzyl alcohol glycosides were found in cell cultures of Lycopersicon esculentum. The structures of these compounds, including benzyl gentiobioside, were elucidated using chemical and spectroscopic evidence.

Anti-Tumor Properties

Fukuda et al. (2003) discovered that benzyl alcohol glycosides, including benzyl gentiobioside, isolated from Prunus persica seeds have anti-tumor promoting activity. These compounds inhibited the Epstein-Barr virus early antigen activation induced by a tumor promoter and delayed two-stage carcinogenesis in mouse skin (Fukuda et al., 2003).

Genotoxicity Studies

A study by Demir, Kocaoğlu, & Kaya (2008) evaluated the genotoxic effects of benzyl derivatives, including benzyl gentiobioside, in the Drosophila wing spot test. They found that benzyl derivatives can have significant genotoxic effects, emphasizing the need for careful evaluation of these compounds in food flavorings (Demir, Kocaoğlu, & Kaya, 2008).

Chemical Genetics and Apoptosis Inducers

Cai, Drewe, & Kasibhatla (2006) discussed the use of chemical genetics for discovering apoptosis inducers, including compounds related to benzyl derivatives. Their review highlighted the potential of using such compounds in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).

Antimicrobial Properties

Eilert, Wolters, & Nahrstedt (1981) identified benzyl isothiocyanate, a compound related to benzyl gentiobioside, as an active antimicrobial agent in the seeds of Moringa oleifera and M. stenopetala. This compound showed effectiveness against several bacteria and fungi (Eilert, Wolters, & Nahrstedt, 1981).

Renewable Production of Benzyl Derivatives

Pugh, McKenna, Halloum, & Nielsen (2015) explored the biosynthesis of benzyl alcohol, closely related to benzyl gentiobioside, directly from glucose using a non-natural pathway engineered in Escherichia coli. This study demonstrates the potential for sustainable production of benzyl derivatives (Pugh, McKenna, Halloum, & Nielsen, 2015).

properties

CAS RN

56775-64-5

Molecular Formula

C19H28O11

Molecular Weight

432.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C19H28O11/c20-6-10-12(21)14(23)16(25)19(29-10)28-8-11-13(22)15(24)17(26)18(30-11)27-7-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1

InChI Key

LLEMMFPELBNINR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

synonyms

benzyl gentiobioside

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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